Belizatinib

Catalog No.
S520711
CAS No.
1357920-84-3
M.F
C33H44FN5O3
M. Wt
577.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belizatinib

CAS Number

1357920-84-3

Product Name

Belizatinib

IUPAC Name

4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide

Molecular Formula

C33H44FN5O3

Molecular Weight

577.7 g/mol

InChI

InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41)

InChI Key

WSTUJEXAPHIEIM-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

TSR011; TSR011; TSR 011; Belizatinib

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F

Description

The exact mass of the compound Belizatinib is 577.34282 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Belizatinib, also known as TSR-011, is an orally administered small molecule inhibitor that targets a specific group of enzymes called tropomyosin receptor kinases (TRKs). TRKs play a role in cell growth, differentiation, and survival, and their abnormal activity has been implicated in various cancers []. Here's a breakdown of its potential applications in scientific research:

Overcoming Resistance in ALK-Positive Lung Cancer

ALK (anaplastic lymphoma kinase) mutations are found in a subset of non-small cell lung cancers (NSCLC). Crizotinib was the first targeted therapy effective against these mutations, but patients often develop resistance after a period of treatment []. Belizatinib has shown promise in overcoming this resistance. Studies have demonstrated its effectiveness in inhibiting the growth of crizotinib-resistant ALK-positive NSCLC cells []. Ongoing clinical trials are further evaluating its efficacy and safety in this patient population.

Targeting Other TRK Fusions in Cancers

Beyond ALK, mutations involving other TRK family members (TRKA, TRKB, and TRKC) have been identified in various cancers, including infantile fibrosarcoma, neuroblastoma, and some types of lung and colorectal cancers []. Belizatinib's ability to target a broader spectrum of TRKs makes it a potential therapeutic option for these cancers. Research is ongoing to investigate its effectiveness in preclinical models and early-phase clinical trials for these TRK fusion-positive malignancies.

Belizatinib, also known as TSR-011, is a small-molecule inhibitor specifically targeting anaplastic lymphoma kinase (ALK). The compound has garnered attention due to its potential effectiveness against various cancers characterized by ALK mutations, particularly non-small cell lung cancer. Its molecular formula is C33H44FN5O, with a molecular weight of 577.7 g/mol .

Belizatinib acts by inhibiting the activity of ALK and TRK receptors. These receptors are tyrosine kinases, enzymes that play a crucial role in cell signaling pathways promoting cell growth and survival. By binding to the active sites of these receptors, Belizatinib prevents them from phosphorylating downstream signaling molecules, effectively halting uncontrolled cell division in cancers driven by ALK or TRK mutations [, ].

Belizatinib undergoes several metabolic transformations in vitro, with the most significant reaction being the hydroxylation of its piperidine moiety. This modification is crucial for its bioactivation and therapeutic efficacy . The compound's reactivity is influenced by its structure, allowing it to interact effectively with the ALK enzyme.

Belizatinib exhibits potent inhibitory activity against ALK and has shown promise in overcoming resistance associated with other ALK inhibitors. In studies, it demonstrated a favorable binding affinity to the mutated forms of the ALK enzyme, suggesting its potential as an effective treatment option for patients with resistant ALK-positive tumors . The compound's unique mechanism of action allows it to maintain efficacy even in the presence of common resistance mutations.

  • Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of Functional Groups: Various functional groups are added to enhance the compound's pharmacological properties.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels (≥98%) for clinical use .

Belizatinib is primarily investigated for its application in oncology, particularly for treating non-small cell lung cancer with ALK mutations. Its ability to target resistant mutations makes it a valuable addition to existing therapies. Clinical trials are ongoing to evaluate its safety and efficacy in various cancer types .

Interaction studies have indicated that Belizatinib can effectively bind to mutated forms of the ALK protein, which often confer resistance to other inhibitors like crizotinib. The binding affinity changes due to mutations have been quantitatively assessed using computational methods, demonstrating that Belizatinib retains a significant affinity even in the presence of common resistance mutations . These findings suggest that Belizatinib may provide a therapeutic advantage over existing treatments.

Several compounds share structural or functional similarities with Belizatinib. Below is a comparison highlighting their unique features:

Compound NameTargetMechanism of ActionUnique Features
CrizotinibAnaplastic Lymphoma KinaseType I inhibitorFirst-generation ALK inhibitor
AlectinibAnaplastic Lymphoma KinaseType I inhibitorHigher potency against certain mutations
LorlatinibAnaplastic Lymphoma KinaseType I inhibitorDesigned to overcome resistance
BrigatinibAnaplastic Lymphoma KinaseType I inhibitorDual inhibition of ALK and EGFR
CeritinibAnaplastic Lymphoma KinaseType I inhibitorEffective against brain metastases

Belizatinib's unique capability to bind effectively even in the presence of resistant mutations sets it apart from these other inhibitors, making it a promising candidate for further development in targeted cancer therapy .

Molecular Formula and Weight (C33H44FN5O3, 577.7 g/mol)

Belizatinib exhibits a complex molecular architecture with the empirical formula C33H44FN5O3 [1] [2] [3]. The compound possesses a molecular weight of 577.73 grams per mole, as determined through mass spectrometric analysis and confirmed across multiple pharmaceutical databases [4] [5]. The exact molecular mass is calculated at 577.7338 daltons, reflecting the precise atomic composition of the molecule [3].

Molecular ParameterValue
Molecular FormulaC33H44FN5O3
Molecular Weight577.73 g/mol
Exact Mass577.7338 Da
Monoisotopic Mass577.34228 Da

The elemental composition comprises thirty-three carbon atoms, forty-four hydrogen atoms, one fluorine atom, five nitrogen atoms, and three oxygen atoms [7] [21]. This molecular composition places belizatinib within the category of complex heterocyclic organic compounds with significant structural diversity.

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for belizatinib is 4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide [5] [14] [15]. This comprehensive nomenclature reflects the complex substitution pattern and multiple functional groups present within the molecular structure.

The systematic name provides detailed structural information, indicating the presence of a fluorinated benzamide moiety connected to a substituted benzimidazole core [5]. The nomenclature specifically identifies the positioning of the fluorine atom at the para position of the benzamide ring and describes the elaborate substitution pattern on the benzimidazole nucleus [14].

Nomenclature ComponentStructural Element
4-fluoro-benzamidePara-fluorinated aromatic amide
benzimidazol-2-ylCentral heterocyclic core
piperidin-1-ylSaturated nitrogen heterocycle
2-hydroxypropan-2-ylTertiary alcohol substituent
propan-2-ylcarbamoylIsopropyl amide group

Structural Features and Functional Groups

Belizatinib demonstrates a sophisticated arrangement of multiple functional groups contributing to its biological activity and physicochemical properties [1] [2]. The molecule contains a central benzimidazole heterocycle that serves as the primary structural scaffold [5] [7].

The key functional groups identified in belizatinib include a benzimidazole core, fluorinated benzamide moiety, piperidine ring, tertiary alcohol group, cyclohexyl ring, and multiple amide linkages [1] [11]. The benzimidazole system consists of a bicyclic structure containing nitrogen atoms at positions 1 and 3 of the imidazole ring [5].

Functional GroupStructural DescriptionChemical Role
BenzimidazoleCentral bicyclic heterocyclePrimary binding scaffold
Fluorinated benzamide4-fluorobenzoyl amideEnhanced binding affinity
PiperidineSix-membered nitrogen heterocycleConformational flexibility
Tertiary alcohol2-hydroxypropan-2-yl groupHydrogen bonding capacity
CyclohexylSaturated six-membered carbon ringHydrophobic interactions
Amide linkagesMultiple carbonyl-nitrogen bondsStructural rigidity

The fluorinated aromatic ring provides enhanced electronic properties through the electron-withdrawing effect of the fluorine atom [5] [8]. The piperidine ring system introduces conformational flexibility while maintaining structural integrity through its saturated six-membered ring structure [1] [11].

Stereochemistry and Isomeric Forms

Belizatinib exists as a racemic mixture with optical activity designated as (+/-) [3]. The compound contains defined stereocenters, though the standard molecular representations do not specify absolute configurations [3]. The stereochemical analysis indicates the presence of zero defined stereocenters and zero E/Z centers in the conventional structural representation [3].

The molecule possesses a neutral charge state and demonstrates stereochemical complexity through the presence of multiple chiral environments [3]. However, the current pharmaceutical formulation does not separate individual enantiomers, maintaining the compound as a racemic mixture for therapeutic applications [3].

Stereochemical ParameterSpecification
Stereochemical StatusRacemic mixture
Optical Activity(+/-)
Defined Stereocenters0/0
E/Z Centers0
Molecular Charge0
Isomeric FormsNot separated

The stereochemical properties of belizatinib contribute to its binding characteristics and may influence its interaction with target proteins [9] [10]. The racemic nature suggests that both enantiomers may contribute to the overall biological activity profile of the compound [3].

Physical Properties and Stability

Belizatinib manifests as a white to off-white crystalline solid under standard conditions [11] [12]. The compound demonstrates excellent chemical stability when stored under appropriate conditions at minus twenty degrees Celsius [2] [4] [11]. The predicted density of belizatinib is 1.27 ± 0.1 grams per cubic centimeter [11].

The solubility profile reveals significant variation across different solvents, with exceptional solubility in dimethyl sulfoxide at 143.33 milligrams per milliliter [2] [11]. The compound shows moderate solubility in N,N-dimethylformamide at 30.0 milligrams per milliliter and ethanol at 65.0 milligrams per milliliter [11]. Water solubility remains limited due to the hydrophobic nature of the molecular structure [11] [12].

Physical PropertyValue/Specification
AppearanceWhite to off-white crystalline solid
Storage Temperature-20°C
Density (predicted)1.27 ± 0.1 g/cm³
DMSO Solubility143.33 mg/mL (248.08 mM)
DMF Solubility30.0 mg/mL (51.93 mM)
Ethanol Solubility65.0 mg/mL (112.5 mM)
Water SolubilityPoor (hydrophobic)
pKa (predicted)12.55 ± 0.43

The compound exhibits a predicted pKa value of 12.55 ± 0.43, indicating basic character under physiological conditions [11]. The partition coefficient (XLogP) of 5.24 demonstrates significant lipophilicity, consistent with its poor aqueous solubility [8]. The topological polar surface area measures 99.49 square angstroms, with three hydrogen bond donors and ten rotatable bonds contributing to molecular flexibility [8].

Crystalline Structure Characteristics

Belizatinib exists in a stable crystalline form that maintains structural integrity under recommended storage conditions [4] [11]. The crystalline solid demonstrates characteristic white to off-white coloration and maintains stability for extended periods when properly stored [11] [12].

The crystalline structure exhibits polymorphic stability, with the compound maintaining its solid-state properties across temperature variations within the storage range [11]. High-performance liquid chromatography analysis confirms purity levels exceeding 99.95% in the crystalline form [4]. Nuclear magnetic resonance spectroscopy validates structural consistency with theoretical predictions [4].

Crystalline PropertyCharacteristic
Crystal FormStable polymorph
AppearanceWhite to off-white solid
Purity>99.95% (HPLC)
Stability3 years at -20°C
Polymorphic FormsSingle stable form identified
Storage RequirementsDry conditions, -20°C

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

577.34281844 g/mol

Monoisotopic Mass

577.34281844 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z8A6022P3J

Dates

Modify: 2023-08-15

Explore Compound Types